molecular formula C20H20N2O4 B2961142 3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-25-1

3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2961142
CAS No.: 898435-25-1
M. Wt: 352.39
InChI Key: FWYIUTIMHWAHNP-UHFFFAOYSA-N
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Description

"3,4-Dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" is a synthetic organic compound with a complex molecular structure. The combination of methoxy groups and a pyrroloquinoline framework makes this molecule particularly interesting in various fields of scientific research, including medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of "3,4-Dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" typically involves multi-step organic synthesis. Key steps may include the condensation of appropriate amines and acid chlorides, followed by cyclization reactions to form the pyrroloquinoline core. Methoxylation steps are often carried out using methanol and acidic catalysts to introduce methoxy groups at desired positions.

Industrial Production Methods: On an industrial scale, the compound can be produced via high-yield synthetic routes involving carefully controlled reaction conditions. Techniques such as crystallization and chromatography are employed to purify the final product, ensuring high purity for pharmaceutical applications.

Types of Reactions:

  • Reduction: Reduction reactions involving hydrogenation can convert the keto group to an alcohol, potentially modifying the biological activity of the compound.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the pyrroloquinoline core, allowing for structural modifications and diversification.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution conditions: Acidic or basic catalysts, suitable nucleophiles or electrophiles

Major Products Formed: The reactions typically yield structurally modified derivatives that can be tested for enhanced or altered pharmacological properties.

Scientific Research Applications

"3,4-Dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" finds diverse applications in several scientific domains:

  • Chemistry: Used as a precursor or intermediate in the synthesis of novel organic molecules.

  • Biology: Studied for its interaction with various biological targets, helping to elucidate cellular pathways and mechanisms.

  • Medicine: Investigated for potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities.

  • Industry: Utilized in the development of specialty chemicals, dyes, or advanced materials.

Mechanism of Action

The compound's mechanism of action is largely determined by its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. By binding to these targets, it can modulate biological pathways, leading to therapeutic effects. The presence of methoxy groups and the pyrroloquinoline core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

When compared to other similar compounds, "3,4-Dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" stands out due to its unique structural features and the specific positions of methoxy groups. Similar compounds might include:

  • 4-Methoxy-N-phenylbenzamide: Lacks the pyrroloquinoline core, resulting in different pharmacological properties.

  • 3,4-Dimethoxybenzamide: Similar methoxy substitution, but lacks the complex pyrroloquinoline structure.

Properties

IUPAC Name

3,4-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-16-5-3-14(11-17(16)26-2)20(24)21-15-9-12-4-6-18(23)22-8-7-13(10-15)19(12)22/h3,5,9-11H,4,6-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYIUTIMHWAHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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